Vilangin

Description

Properties

CAS No. |

4370-68-7 |

|---|---|

Molecular Formula |

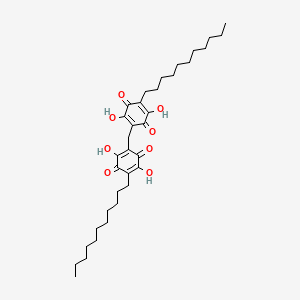

C35H52O8 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C35H52O8/c1-3-5-7-9-11-13-15-17-19-21-24-28(36)32(40)26(33(41)29(24)37)23-27-34(42)30(38)25(31(39)35(27)43)22-20-18-16-14-12-10-8-6-4-2/h36,38,41,43H,3-23H2,1-2H3 |

InChI Key |

SSBANIVTGNXXSJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |

Appearance |

Solid powder |

Other CAS No. |

4370-68-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vilangine; Vilangin |

Origin of Product |

United States |

Foundational & Exploratory

Vilangin: A Technical Guide to its Semi-Synthesis, Natural Precursor, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, a dimeric derivative of the naturally occurring benzoquinone embelin (B1684587), has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of this compound, with a focus on its semi-synthesis from its natural precursor, embelin. The document details the natural sources of embelin, its isolation from Embelia ribes, and the subsequent chemical synthesis of this compound. Furthermore, this guide elucidates the proposed biosynthetic pathway of embelin and explores the molecular signaling pathways modulated by this class of compounds, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a semi-synthetic compound derived from embelin, a prominent bioactive molecule isolated from plants of the Embelia genus. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is recognized for a wide array of pharmacological activities, and its dimeric form, this compound, is the subject of ongoing research to explore its enhanced or modified biological properties. This guide serves as a technical resource, consolidating information on the procurement of the natural precursor, the synthetic process to obtain this compound, and the underlying biological mechanisms of action.

Natural Source of the Precursor: Embelin

This compound itself is not found in nature but is synthesized from the natural product embelin.

Plant Sources

The primary natural source of embelin is the dried berries of plants belonging to the Embelia genus (family Myrsinaceae). The most notable species are:

-

Embelia ribes Burm.f.: Commonly known as false black pepper or Vidanga, this woody climbing shrub is found in India, Sri Lanka, and other parts of Southeast Asia. It is the most widely studied source of embelin.

-

Embelia schimperi : This species is also a known source of embelin and its derivatives.[1]

Biosynthesis of Embelin (Hypothetical Pathway)

While the complete biosynthetic pathway of embelin in Embelia ribes has not been fully elucidated, it is hypothesized to be a product of the polyketide pathway, likely involving a type III polyketide synthase (PKS).[2][3] This pathway utilizes acyl-CoA precursors to construct the characteristic benzoquinone scaffold.

A plausible biosynthetic route, based on known mechanisms of plant polyketide synthesis, is proposed as follows:

-

Initiation: The biosynthesis is likely initiated with a long-chain fatty acyl-CoA, such as lauroyl-CoA (C12).

-

Elongation: A Type III Polyketide Synthase (PKS) catalyzes the iterative condensation of the starter unit with three molecules of malonyl-CoA. Each condensation step involves a decarboxylation of malonyl-CoA and extends the polyketide chain.

-

Cyclization and Aromatization: The resulting tetraketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form an alkylresorcinolic acid intermediate.

-

Decarboxylation: The alkylresorcinolic acid is then decarboxylated to yield 5-undecylresorcinol.

-

Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, convert the resorcinol (B1680541) derivative into the final product, embelin.

Caption: Hypothetical biosynthetic pathway of embelin.

Experimental Protocols

Isolation of Embelin from Embelia ribes

Several methods for the isolation of embelin have been reported. The following is a compiled protocol based on established procedures.

Materials:

-

Dried berries of Embelia ribes

-

n-Hexane

-

Methanol

-

Petroleum ether

-

Soxhlet apparatus

-

Rotary evaporator

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Preparation of Plant Material: Air-dry the berries of Embelia ribes and grind them into a coarse powder.

-

Soxhlet Extraction: Place 250 g of the powdered plant material into a thimble and extract with n-hexane using a Soxhlet apparatus for 6 hours.

-

Solvent Evaporation: After extraction, remove the solvent from the extract by distillation using a rotary evaporator to obtain a residue.

-

Washing: Wash the obtained residue with cold petroleum ether to remove fatty impurities.

-

Crystallization: Dissolve the washed residue in a mixture of dichloromethane (DCM) and methanol. Allow the solution to stand for 24 hours for crystallization to occur.

-

Isolation of Crystals: Collect the golden-colored crystals of embelin by filtration.

-

Purification: Wash the isolated crystals with n-hexane and then with DCM to obtain pure embelin.

-

Drying: Dry the purified embelin crystals in a desiccator.

Semi-Synthesis of this compound from Embelin

This compound is synthesized through the condensation of two embelin molecules with one molecule of formaldehyde (B43269).

Materials:

-

Embelin (purified)

-

Glacial acetic acid

-

Formaldehyde solution (40%)

-

Dioxane

-

Heating mantle with a water bath

-

Magnetic stirrer

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Dissolution of Embelin: Dissolve 1 g of embelin in 30 mL of glacial acetic acid in a flask with gentle warming to approximately 30°C.

-

Addition of Formaldehyde: To the embelin solution, add formaldehyde solution.

-

Reaction: Heat the reaction mixture on a water bath with continuous stirring.

-

Cooling and Precipitation: After the reaction is complete, allow the solution to cool to room temperature. An intense orange precipitate of this compound will form.

-

Isolation: Filter the precipitate and wash it with a suitable solvent.

-

Recrystallization: Recrystallize the crude this compound from dioxane to obtain pure crystals.

Quantitative Data

The yield of embelin from Embelia ribes can vary depending on the extraction method and solvent used.

| Extraction Method | Solvent | Embelin Yield (% w/w) | Reference |

| Soxhlet | n-Hexane | Not specified, but a common method | |

| Maceration | Chloroform | ~10% | |

| Optimized Extraction | Chloroform | 38.73 ± 1.13% | |

| Reflux | Methanol | 4.33% | [4] |

| Optimized Ultrasound-Assisted | Methanol-Water (88:12) | 32.71% | [5] |

Biological Activity and Signaling Pathways

Embelin, the precursor to this compound, is known to modulate several key signaling pathways involved in cancer progression and inflammation. It is plausible that this compound, as a dimer of embelin, may exhibit similar or enhanced activities through these pathways.

Inhibition of XIAP (X-linked Inhibitor of Apoptosis Protein)

Embelin is a known inhibitor of XIAP, a protein that suppresses apoptosis (programmed cell death).[1][6] By inhibiting XIAP, embelin promotes apoptosis in cancer cells.

Caption: Mechanism of XIAP inhibition by embelin.

Modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

Embelin has been shown to suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5][7][8]

Caption: Inhibition of the NF-κB pathway by embelin.

Inhibition of the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Embelin has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[9][10][11]

Caption: Inhibition of the PI3K/Akt pathway by embelin.

Conclusion

This compound, a semi-synthetic dimer of the natural product embelin, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis from the readily available natural precursor, embelin, isolated from Embelia ribes. The detailed experimental protocols for isolation and synthesis, along with quantitative data on yields, offer a practical resource for researchers. Furthermore, the elucidation of the hypothetical biosynthetic pathway of embelin and the detailed diagrams of key signaling pathways modulated by this class of compounds provide a solid foundation for further investigation into their mechanisms of action and for the rational design of new, more potent derivatives for drug development. The information compiled herein is intended to facilitate and accelerate research in this exciting area of natural product chemistry and pharmacology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Embelin Suppresses Osteoclastogenesis Induced by RANKL and Tumor cells In Vitro Through Inhibition of the NF-κB Cell Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]

- 10. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to the Dimerization of Embelin to Vilangin: Mechanism, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dimerization of embelin (B1684587), a naturally occurring benzoquinone, into its dimeric form, vilangin. It details the chemical reaction mechanism, provides explicit experimental protocols for its synthesis, and presents a quantitative analysis of this compound's biological activities. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

The Dimerization Reaction: From Embelin to this compound

This compound is a semi-synthetic, methylene-bridged dimeric derivative of embelin, a primary bioactive constituent isolated from plants of the Myrsinaceae family, such as Embelia ribes.[1][2][3] The conversion of embelin to this compound is achieved through a straightforward condensation reaction, which enhances or modifies its biological profile, making it a compound of significant interest for further therapeutic investigation.

Reaction Mechanism

The core mechanism for the synthesis of this compound involves the condensation of two molecules of embelin with one molecule of formaldehyde (B43269).[4] This reaction is typically conducted in an acetic acid medium under heat. The formaldehyde acts as a linker, forming a stable methylene (B1212753) bridge between the two embelin units to yield the dimeric structure of this compound.[3][5] The IUPAC name for this compound is 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound from embelin, a process that has been well-documented in scientific literature.[3][6]

Synthesis of this compound

The synthesis of this compound is consistently reported as a condensation reaction in an acidic medium.[1][3]

Materials and Reagents:

-

Embelin

-

Glacial Acetic Acid

-

Formaldehyde solution

-

Dioxane (for crystallization)

Protocol:

-

Dissolve 1 gram of embelin in 30 mL of glacial acetic acid in a suitable flask.[3][6]

-

Gently warm the mixture to approximately 30°C to ensure complete dissolution of embelin.[3][6]

-

Add formaldehyde solution to the mixture.[1]

-

Heat the reaction mixture on a water bath.[1]

-

Allow the solution to cool to room temperature. An intense orange precipitate will form.[1]

-

Filter the precipitate using a Buchner funnel.[1]

-

Purify the crude product by recrystallization from dioxane to obtain bright orange-yellow prisms of this compound.[1][3]

-

The final product can be characterized using techniques such as UV-Visible Spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Quantitative Analysis of Biological Activity

This compound has been evaluated for a range of biological activities, often showing distinct properties when compared to its parent compound, embelin. The following tables summarize the key quantitative data from various in vitro assays.

Antioxidant Activity

This compound demonstrates significant antioxidant potential through various standard assays.[1][3] Its radical scavenging activity is concentration-dependent.[1][6]

| Assay Type | Result | Concentration | Reference |

| DPPH Radical Scavenging | 72.35% activity | 1000 µg/mL | [1][6] |

| Ferric Reducing Antioxidant Power (FRAP) | Twofold higher than standard | Not Specified | [3] |

| Total Antioxidant Capacity | 0.842 ± 0.01 mg gallic acid equivalent/g | Not Applicable | [1] |

| Cupric Ion Reducing Capacity | Concentration-dependent | Up to 1 mg/mL | [1][6] |

Anticancer and Cytotoxic Activity

This compound has shown notable cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.[1][3]

| Cell Line | Assay Type | Result (IC₅₀) | Result (% Activity @ Concentration) | Reference |

| A549 (Lung Adenocarcinoma) | Cytotoxicity | 400 µg/mL | 61.95% @ 500 µg/mL | [1][3] |

| ECV 304 (Endothelial Cells) | Cytotoxicity | 92 ± 1 µg/mL | Not Applicable | [2][7] |

Antimicrobial Activity

The antimicrobial properties of this compound have been tested against both Gram-positive and Gram-negative bacteria.

| Organism | Assay Type | Result (MIC) | Reference |

| Staphylococcus epidermidis | MIC | 62.5 µg/mL | [3] |

| Salmonella typhimurium | MIC | 62.5 µg/mL | [3] |

Signaling and Biological Pathways

Research into this compound's mechanism of action suggests its involvement in key biological pathways, particularly those related to angiogenesis.

Anti-Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Both embelin and this compound have demonstrated anti-angiogenic properties.[2][7] Studies suggest that this effect may be mediated through the inhibition of nitric oxide (NO) production.[2] Nitric Oxide Synthase (NOS) is a key enzyme in the production of NO, which is a signaling molecule that promotes angiogenesis.[8] Molecular docking studies have revealed that this compound has a high interaction energy with NOS, suggesting it may inhibit the enzyme's function, thereby reducing NO levels and attenuating angiogenesis.[2]

Conclusion

This compound, a dimeric derivative of embelin, can be reliably synthesized through a formaldehyde-mediated condensation reaction. This technical guide has detailed the mechanism and provided a reproducible experimental protocol for its synthesis. The compiled quantitative data clearly demonstrates that this compound possesses potent antioxidant, anticancer, antimicrobial, and anti-angiogenic properties.[1][2][3] Its ability to inhibit nitric oxide synthase presents a plausible mechanism for its anti-angiogenic effects, making it a compelling candidate for further preclinical and clinical investigation in drug development pipelines.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Vilangin chemical structure and IUPAC name

An In-depth Technical Guide to the Chemical Structure and Properties of Vilangin

Introduction

This compound, a dimeric benzoquinone derivative, is a significant bioactive compound isolated from the berries of Embelia ribes, a plant with a long history in traditional medicine.[1] This guide provides a comprehensive overview of this compound's chemical structure, IUPAC nomenclature, physicochemical properties, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Chemical Structure and IUPAC Name

This compound is structurally a dimer of embelin (B1684587), another well-known bioactive constituent of Embelia ribes.[2] The dimerization results in a more complex molecule with distinct biological properties.

IUPAC Name: 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione.[1][2]

Molecular Formula: C₃₅H₅₂O₈.[1]

Molecular Weight: 600.8 g/mol .[1]

Canonical SMILES: CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O.[1]

Chemical Structure: this compound possesses a core structure composed of two benzoquinone rings linked by a methylene (B1212753) bridge.[1] This conjugated system is a key feature contributing to its biological activities, including its antioxidant properties.[1]

Physicochemical and Bioactivity Data

The following tables summarize the key quantitative data reported for this compound, providing insights into its biological potency.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Assay Type | Result | Reference |

| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL | [3][4] |

| Salmonella typhimurium | Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL | [3][4] |

Table 2: Antioxidant Activity of this compound

| Assay | Concentration | Result | Reference |

| DPPH Radical Scavenging | 1000 µg/mL | 72.35% activity | [2][4] |

| Ferric Reducing Antioxidant Power | Not specified | Two-fold higher than standard | [3][4] |

Table 3: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Assay Type | Concentration | Result | Reference |

| A549 (Lung Adenocarcinoma) | Cytotoxicity | 500 µg/mL | 61.95% activity | [3][5] |

| A549 (Lung Adenocarcinoma) | IC₅₀ | 400 µg/mL | - | [3][5] |

| ECV304 (Endothelial Cells) | IC₅₀ | 92 ± 1 µg/mL | - | [2] |

Experimental Protocols

Synthesis of this compound

This compound is semi-synthesized from embelin, its natural precursor. The process involves a condensation reaction.[3][5]

Materials:

-

Embelin (isolated from Embelia ribes berries)

-

Glacial acetic acid

Procedure:

-

Dissolve embelin (1 g) in glacial acetic acid (30 mL).

-

Gently warm the solution to 30°C to ensure complete dissolution.

-

Add formaldehyde to the solution.

-

Heat the reaction mixture on a water bath.

-

Cool the solution to room temperature to allow for the precipitation of this compound.

-

The resulting this compound can be purified using appropriate chromatographic techniques.

Biological Activity Assays

Antioxidant Activity Assessment (DPPH Assay): The radical scavenging activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Different concentrations of this compound are incubated with a methanolic solution of DPPH. The reduction in absorbance at a specific wavelength (typically 517 nm) is measured spectrophotometrically, which indicates the radical scavenging capacity.[2]

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC): The MIC of this compound against bacterial strains is determined using a microdilution method. Serial dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate. The bacterial suspension is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of this compound that inhibits visible bacterial growth.[4]

Anticancer Activity Assessment (MTT Assay): The cytotoxic effect of this compound on cancer cell lines, such as A549, can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of this compound. After an incubation period, MTT solution is added, which is converted to formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved, and the absorbance is measured to determine cell viability.[5]

Diagrams

Biosynthesis and Semi-Synthesis of this compound

The following diagram illustrates the natural biosynthesis of this compound from its monomeric precursor, embelin, and the laboratory semi-synthesis route.

Caption: Biosynthesis and Semi-Synthesis of this compound.

Proposed Mechanism of Anti-Angiogenic Action

While the precise signaling pathways of this compound are still under investigation, a proposed mechanism for its anti-angiogenic effects involves the inhibition of nitric oxide synthase (NOS).

References

- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]

- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Vilangin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derivative of embelin, is a naturally occurring compound isolated from the berries of Embelia ribes. This plant has a long history of use in traditional medicine, and modern scientific investigation has begun to elucidate the pharmacological properties of its constituents. This compound, in particular, has garnered interest for its diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-angiogenic effects.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activity, and an exploration of its putative mechanisms of action through key signaling pathways.

Physical and Chemical Properties

This compound presents as a crystalline solid.[1] While its stability can be influenced by environmental factors such as light and temperature, specific degradation kinetics have not been extensively reported.[1] Proper storage in a cool, dark, and dry place is recommended to maintain its integrity.

Table 1: Physical and Chemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione | [1] |

| Molecular Formula | C35H52O8 | [1] |

| Molecular Weight | 600.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 262 °C | |

| Solubility | Soluble in DMSO, ethanol, and methanol. Less soluble in water. | [1][2] |

| CAS Number | 4370-68-7 | [1] |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. These activities are underpinned by its interaction with various cellular signaling pathways.

Anti-Angiogenic Activity

This compound has been shown to inhibit several key processes in angiogenesis. In vitro studies have demonstrated its ability to inhibit wound healing, single-cell migration, and endothelial ring formation.[3][4][5] Furthermore, it has been observed to reduce nitric oxide production.[3][5] An in vivo chorioallantoic membrane (CAM) assay confirmed these anti-angiogenic effects, showing a reduction in the length, size, and junctions of blood capillaries.[3][4][5]

One of the proposed mechanisms for its anti-angiogenic activity is the inhibition of Nitric Oxide Synthase (NOS).[3] Molecular docking studies suggest that this compound has a high interaction energy with NOS, potentially blocking its function and thereby reducing the production of nitric oxide, a key signaling molecule in angiogenesis.[3]

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. Notably, it has shown 61.95% cytotoxicity against A549 lung adenocarcinoma cells at a concentration of 500 μg/mL.[1] While the precise molecular targets are still under investigation, the inhibition of key survival pathways such as PI3K/Akt and the pro-inflammatory NF-κB pathway are plausible mechanisms, given their central role in cancer cell proliferation, survival, and inflammation-driven tumorigenesis.

The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its inhibition can lead to decreased proliferation and increased apoptosis. The NF-κB pathway is a key mediator of the inflammatory response, which is often dysregulated in cancer, promoting cell survival and proliferation.

Table 2: In Vitro Efficacy of this compound

| Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | A549 (Human Lung Adenocarcinoma) | % Cytotoxicity | 61.95% at 500 μg/mL | [1] |

| A549 (Human Lung Adenocarcinoma) | IC50 | 400 μg/mL | [6][7] | |

| ECV 304 (Endothelial Cells) | IC50 | 92 ± 1 µg/ml | [4][5] | |

| Human Dermal Fibroblasts | IC50 | 15 ± 2 µg/ml | [7][8][9] | |

| Antimicrobial | Staphylococcus epidermidis | MIC | 62.5 μg/mL | [1] |

| Salmonella typhimurium | MIC | 62.5 μg/mL | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for A549 Human Lung Carcinoma Cells:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.[10]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., serial dilutions from a stock solution in DMSO) and incubate for 24-48 hours.

-

MTT Addition: Add MTT reagent (typically 10% of the total volume) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

-

Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

Wound Healing Assay (Scratch Assay)

This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.

Protocol for Human Dermal Fibroblasts:

-

Cell Seeding: Seed human dermal fibroblasts in a 24-well plate and grow to confluency (1 x 10^6 cells/ml).[8]

-

Scratch Creation: Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.[8]

-

Washing: Gently wash the cells with PBS to remove detached cells.[8]

-

Compound Treatment: Add fresh medium containing this compound (e.g., 0.1 and 1.0 µg/ml) or a vehicle control.[8]

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 4, and 8 hours) using a microscope.[8]

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs for 3-4 days at 37°C.

-

Window Creation: Create a small window in the eggshell to expose the CAM.

-

Compound Application: Place a sterile filter paper disc or a gelatin sponge containing this compound onto the CAM. A control group with the vehicle (e.g., DMSO) should be included.

-

Incubation: Reseal the window and continue incubation for 48-72 hours.

-

Observation and Quantification: Observe the CAM for changes in blood vessel formation. Angiogenesis can be quantified by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the disc/sponge.

References

- 1. Buy this compound (EVT-286048) | 4370-68-7 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

Vilangin: An Emerging Anticancer Agent - A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vilangin, a dimeric benzoquinone derived from the medicinal plant Embelia ribes, is emerging as a compound of interest in oncology research. Current scientific evidence primarily highlights its cytotoxic and anti-angiogenic properties. This technical guide provides a comprehensive summary of the existing data on this compound's mechanism of action in cancer cells, focusing on experimentally verified findings. It includes available quantitative data, detailed experimental protocols from cited studies, and visual representations of experimental workflows. It is important to note that while the foundational research is promising, the in-depth molecular mechanisms of this compound's action on specific intracellular signaling pathways in cancer cells are still under investigation. This document also briefly discusses the known anticancer mechanisms of its monomer precursor, Embelin, to provide context and suggest potential avenues for future research into this compound's bioactivity.

Introduction

This compound is a synthetically derived dimer of Embelin, a natural benzoquinone extracted from the berries of Embelia ribes. Embelin itself is recognized for a multitude of biological activities, including anticancer effects.[1][2] this compound's unique dimeric structure presents a distinct chemical entity whose full therapeutic potential is actively being explored. This guide focuses on the direct experimental evidence related to this compound's effects on cancer cells and associated processes like angiogenesis.

Cytotoxic Activity of this compound in Cancer Cells

This compound has demonstrated direct cytotoxic effects on cancer cell lines in vitro. The primary mechanism of this cytotoxicity is an area for further research, though it is hypothesized to involve the induction of apoptosis or inhibition of cell proliferation.[3]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a limited number of cell lines. The available data is summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Citation |

| A549 | Lung Adenocarcinoma | 400 µg/mL | [3] |

| ECV 304 | Endothelial Cells | 92 ± 1 µg/mL | [1] |

Note: The cytotoxicity against ECV 304 endothelial cells is particularly relevant to this compound's anti-angiogenic properties.

Experimental Protocol: Cell Viability (MTT) Assay

The cytotoxic effects of this compound have been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000 cells per well and cultured in a suitable medium.[4]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 100 to 500 µg/mL) and incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][4]

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 1 mg/mL). The plates are then incubated for an additional 4 hours.[4]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[1]

-

Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-Angiogenic Effects of this compound

A significant aspect of this compound's anticancer potential lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5]

In Vitro Anti-Angiogenic Activity

This compound has been shown to inhibit several key processes in angiogenesis in vitro.

-

Inhibition of Endothelial Cell Migration:

-

Wound Healing Assay: this compound significantly inhibits the closure of a "wound" or scratch in a confluent monolayer of ECV 304 endothelial cells at concentrations of 0.1 and 1.0 µg/mL.[1]

-

Single-Cell Migration Assay: Treatment with this compound at 0.1 and 1.0 µg/mL reduces the migratory capability of individual ECV 304 cells.[1]

-

-

Inhibition of Endothelial Tube Formation: At concentrations of 0.1 and 1.0 µg/mL, this compound disrupts the ability of endothelial cells to form capillary-like structures (endothelial rings).[1]

-

Inhibition of Nitric Oxide Production: this compound has been observed to inhibit nitric oxide production in vitro.[1]

In Vivo Anti-Angiogenic Activity

The anti-angiogenic properties of this compound have been confirmed in the in vivo Chick Chorioallantoic Membrane (CAM) assay, where it led to a reduction in the length, size, and junctions of blood capillaries.[1]

Experimental Protocols for Anti-Angiogenesis Assays

Wound Healing Assay:

-

ECV 304 endothelial cells are grown to confluence in a multi-well plate.[1]

-

A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[1]

-

The cells are washed to remove debris and then incubated with a medium containing this compound (0.1 and 1.0 µg/mL) or a vehicle control.[1]

-

The closure of the wound is monitored and photographed at different time points.[1]

Single-Cell Migration Assay:

-

ECV 304 cells are seeded at a low density in a multi-well plate.[1]

-

After allowing the cells to adhere, they are treated with this compound (0.1 and 1.0 µg/mL) for 30 minutes.[1]

-

Time-lapse microscopy is used to track the movement of individual cells over a period of time.[1]

In Silico Studies on Nitric Oxide Synthase (NOS) Inhibition

Molecular docking studies have suggested that this compound can interact with nitric oxide synthase (NOS), with a notable interaction energy of -50.1 kcal/mol involving amino acid residues Arg199 and Glu377.[1] This suggests a potential molecular target for its anti-angiogenic effects.

Potential Mechanisms of Action: Insights from Embelin

While direct evidence for this compound's effect on major signaling pathways is lacking, the well-documented anticancer activities of its monomer, Embelin, offer valuable insights into potential mechanisms that warrant investigation for this compound. Embelin has been shown to:

-

Induce Apoptosis: Embelin promotes apoptosis through both intrinsic and extrinsic pathways, often by inhibiting the X-linked inhibitor of apoptosis protein (XIAP).[2][6]

-

Cause Cell Cycle Arrest: It can halt the progression of the cell cycle in various cancer cell types.[2]

-

Modulate Key Signaling Pathways: Embelin is known to modulate several critical signaling pathways involved in cancer progression, including NF-κB, PI3K/Akt, and STAT3.[2][7][8]

It is plausible that this compound, as a dimer of Embelin, may share some of these mechanisms of action. However, this remains speculative and requires direct experimental validation.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the cytotoxic and anti-angiogenic properties of this compound.

Caption: A flowchart of the MTT assay protocol used to determine the cytotoxicity of this compound.

Caption: Workflow for evaluating the anti-angiogenic effects of this compound in vitro.

Conclusion and Future Directions

The current body of research establishes this compound as a promising anti-angiogenic and cytotoxic agent. However, a significant knowledge gap exists regarding its precise molecular targets and mechanisms of action within cancer cells. Future research should prioritize:

-

Elucidating the Mechanism of Cytotoxicity: Investigating whether this compound induces apoptosis and/or cell cycle arrest in various cancer cell lines. This would involve techniques such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis, as well as Western blotting for key regulatory proteins (e.g., caspases, cyclins).

-

Investigating Effects on Signaling Pathways: Determining the impact of this compound on key oncogenic signaling cascades like PI3K/Akt/mTOR, MAPK, and STAT3, which are known targets of its precursor, Embelin.

-

Exploring the Role of Reactive Oxygen Species (ROS): Assessing whether this compound modulates intracellular ROS levels in cancer cells, a common mechanism for many anticancer compounds.

-

In Vivo Efficacy Studies: Expanding beyond the CAM assay to evaluate this compound's antitumor efficacy in xenograft and other preclinical cancer models.

A deeper understanding of these areas will be critical for the continued development of this compound as a potential therapeutic agent in oncology.

References

- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excli.de [excli.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Angiogenesis Inhibitors - NCI [cancer.gov]

- 6. Targeting Mortalin by Embelin Causes Activation of Tumor Suppressor p53 and Deactivation of Metastatic Signaling in Human Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Vilangin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its direct radical scavenging activities and exploring its potential mechanism of action through the modulation of intracellular antioxidant signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its antioxidant capacity, and presents visual diagrams of the putative signaling pathways and experimental workflows involved in its cytoprotective effects.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. This compound, a naturally derived compound, has emerged as a promising antioxidant agent. This guide delves into the technical aspects of its antioxidant properties to support further research and drug development efforts.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these studies, providing a comparative overview of its efficacy.

Table 1: Radical Scavenging and Reducing Power of this compound

| Assay | Concentration (µg/mL) | Result | Standard Control | Reference |

| DPPH Radical Scavenging Activity | 1000 | 72.35% inhibition | Butylated Hydroxytoluene (BHT) | [1] |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | 1000 (1 mg/mL) | Lower than standard | Butylated Hydroxytoluene (BHT) | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | 40 µL of sample | Comparable to standard | Butylated Hydroxytoluene (BHT) | [1] |

| Not specified | 1.084 ± 0.02 mM Fe(II)/g | Butylated Hydroxytoluene (BHT) (2.206 ± 0.11 mM Fe(II)/g) | ||

| Total Antioxidant Capacity (Phosphomolybdenum method) | Not specified | 0.842 ± 0.01 mg gallic acid equivalent/g | Butylated Hydroxytoluene (BHT) (1.137 ± 0.06 mg gallic acid equivalent/g) | [1] |

Putative Mechanism of Action: The Nrf2-ARE Signaling Pathway

While direct studies on this compound's effect on specific signaling pathways are limited, its structural similarity to other benzoquinones, such as Embelin, suggests a plausible mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including benzoquinones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[2][3]

Key downstream targets of Nrf2 activation include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Caption: Putative Nrf2-ARE signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

This compound stock solution (in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a 0.1 mM working solution of DPPH in methanol.

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

In a 96-well plate, add 100 µL of each dilution of this compound or the positive control to separate wells.

-

Add 100 µL of the DPPH working solution to each well.

-

For the blank, add 100 µL of methanol to a well. For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents and Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound stock solution

-

Ferrous sulfate (B86663) (FeSO₄) standard solutions

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Prepare serial dilutions of the FeSO₄ standard solutions.

-

In a 96-well plate, add 20 µL of each dilution of this compound, standard, or blank (solvent) to separate wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using the absorbance values of the FeSO₄ standards.

-

Calculate the FRAP value of this compound from the standard curve and express it as mM Fe²⁺ equivalents.

-

Caption: Experimental workflow for the FRAP assay.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by antioxidants.

-

Reagents and Materials:

-

Copper (II) chloride (CuCl₂) solution (10 mM)

-

Neocuproine (B1678164) solution (7.5 mM in ethanol)

-

Ammonium (B1175870) acetate buffer (1 M, pH 7.0)

-

This compound stock solution

-

Trolox standard solutions

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add 50 µL of CuCl₂ solution, 50 µL of neocuproine solution, and 50 µL of ammonium acetate buffer to each well.

-

Add 50 µL of each dilution of this compound, Trolox standard, or blank (solvent) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the absorbance at 450 nm.

-

Construct a standard curve using the absorbance values of the Trolox standards.

-

Calculate the CUPRAC value of this compound from the standard curve and express it as µmol Trolox equivalents.

-

Assessment of Cytoprotective Effects against Oxidative Stress

This protocol outlines a general workflow to evaluate the ability of this compound to protect cells from oxidative damage.

-

Materials:

-

Appropriate cell line (e.g., A549 lung carcinoma cells, as previously used for this compound cytotoxicity testing[4])

-

Cell culture medium and supplements

-

This compound

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)

-

Cell viability assay kit (e.g., MTT, MTS)

-

ROS detection reagent (e.g., DCFDA)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the cells (with and without this compound pre-treatment) and incubate for a relevant duration (e.g., 4 hours).

-

Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's protocol to determine the protective effect of this compound.

-

Measurement of Intracellular ROS: Use a fluorescent probe like DCFDA to quantify the levels of intracellular ROS.

-

Caption: Workflow for assessing cytoprotective effects of this compound.

Western Blot Analysis for Nrf2 and HO-1

This protocol is for detecting the expression levels of Nrf2 and its target gene HO-1 to confirm the activation of the Nrf2-ARE pathway.[5][6][7][8]

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation to assess Nrf2 translocation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

-

Conclusion

This compound exhibits promising antioxidant properties, acting as a potent radical scavenger and possessing reducing capabilities. The available evidence, particularly from studies on structurally related compounds, strongly suggests that this compound may exert its cytoprotective effects by activating the Nrf2-ARE signaling pathway, leading to the upregulation of a battery of antioxidant and detoxification enzymes. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of this compound's antioxidant action. Such research is crucial for unlocking its full therapeutic potential in the prevention and treatment of oxidative stress-related diseases.

References

- 1. Reviewing the Traditional/Modern Uses, Phytochemistry, Essential Oils/Extracts and Pharmacology of Embelia ribes Burm. [mdpi.com]

- 2. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vilangin: A Technical Guide to its Antibacterial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has demonstrated notable antibacterial and antifungal properties. This technical guide provides a comprehensive overview of its antimicrobial spectrum, detailing the quantitative data from in vitro studies, the experimental protocols used for its evaluation, and an exploration of its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data obtained from these studies, primarily utilizing the disc diffusion method and broth microdilution assays.

Antibacterial Activity

This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) has been determined for specific strains, indicating the lowest concentration of this compound that prevents visible growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus epidermidis | Gram-positive | 62.5[1][2] |

| Salmonella typhimurium | Gram-negative | 62.5[1][2] |

The disc diffusion method has also been employed to assess the antibacterial spectrum of this compound. The diameter of the zone of inhibition corresponds to the susceptibility of the microorganism to the compound.

Table 2: Antibacterial Spectrum of this compound by Disc Diffusion Method

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) (500 µ g/disc ) |

| Bacillus subtilis | Gram-positive | 15 |

| Staphylococcus aureus | Gram-positive | 14 |

| Staphylococcus epidermidis | Gram-positive | 16 |

| Micrococcus luteus | Gram-positive | 12 |

| Escherichia coli | Gram-negative | 13 |

| Klebsiella pneumoniae | Gram-negative | 11 |

| Pseudomonas aeruginosa | Gram-negative | 10 |

| Salmonella typhimurium | Gram-negative | 14 |

| Shigella flexneri | Gram-negative | 8 |

| Proteus vulgaris | Gram-negative | 9 |

Antifungal Activity

This compound has also been reported to exhibit activity against fungal pathogens.

Table 3: Antifungal Spectrum of this compound by Disc Diffusion Method

| Fungal Strain | Zone of Inhibition (mm) (500 µ g/disc ) |

| Candida albicans | 13 |

| Aspergillus niger | 11 |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antibacterial and antifungal activity of this compound.

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to achieve a high concentration.

2. Serial Dilutions:

-

Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing this compound concentrations across the wells.

3. Inoculum Preparation:

-

A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted in the broth medium.

4. Inoculation and Incubation:

-

Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized microbial suspension.

-

Positive (broth and inoculum without this compound) and negative (broth only) control wells are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

5. Determination of MIC:

-

After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Agar (B569324) Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.

1. Preparation of Agar Plates:

-

A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

-

A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.

3. Application of Discs:

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 500 µ g/disc ).

-

The impregnated discs are aseptically placed onto the surface of the inoculated agar plates.

-

A control disc impregnated with the solvent used to dissolve this compound and a disc with a standard antibiotic are also placed on the plate.

4. Incubation:

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

5. Measurement of Inhibition Zone:

-

After incubation, the diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.

Potential Mechanism of Action

While the precise molecular mechanisms of this compound's antimicrobial activity are not yet fully elucidated, its chemical structure as a benzoquinone derivative provides insights into its potential modes of action. Benzoquinones are known to be reactive molecules that can interfere with cellular processes.

Proposed Antibacterial and Antifungal Mechanisms:

-

Disruption of Cellular Respiration: Quinones can act as electron acceptors, thereby interfering with the electron transport chain in both bacteria and fungi. This disruption can lead to a decrease in ATP production and ultimately cell death.

-

Generation of Reactive Oxygen Species (ROS): The redox cycling of quinones can lead to the production of superoxide (B77818) radicals and other reactive oxygen species. This oxidative stress can damage cellular components such as DNA, proteins, and lipids.

-

Inhibition of Enzyme Activity: this compound may inhibit essential enzymes in microbial metabolic pathways. The reactive nature of the quinone moiety allows it to potentially interact with and inactivate key enzymes.

-

Damage to Cell Membranes and Walls: Some studies on related compounds suggest that they can disrupt the integrity of microbial cell membranes and walls, leading to leakage of intracellular contents.

Conclusion

This compound exhibits a broad spectrum of antibacterial and antifungal activity against a variety of pathogenic microorganisms. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of this compound to fully understand its mechanism of action, which will be crucial for its potential development as a novel antimicrobial agent. The information compiled herein serves as a valuable technical resource for scientists and professionals dedicated to combating infectious diseases.

References

A Comprehensive In Vitro Analysis of Vilangin's Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilangin, a dimeric benzoquinone derived from Embelia ribes, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular pathways involved. The information presented is collated from preclinical studies to support further research and development in inflammation-targeted drug discovery.

Quantitative Data Summary

The anti-inflammatory and cytotoxic activities of this compound have been quantified across various in vitro models. The following tables summarize these key findings.

Table 1: Cytotoxicity and Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Value | Source |

| IC₅₀ (Cytotoxicity) | ECV304 (Endothelial Cells) | 92 ± 1 µg/mL | [1][2][3] |

| IC₅₀ (Cytotoxicity) | A549 (Lung Adenocarcinoma) | 400 µg/mL | [4][5] |

| Effective Concentration | ECV304 (Endothelial Cells) | 0.1 and 1.0 µg/mL | [1][2][3] |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Effect of this compound on Inflammatory Mediators

| Mediator | Cell Line | Condition | This compound Concentration | Result | Source |

| Nitric Oxide (NO) | ECV304 | Not Specified | 0.1 and 1.0 µg/mL | Inhibitory Effect | [1][2][3] |

Core Anti-inflammatory Mechanisms

In vitro studies indicate that this compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways and the suppression of pro-inflammatory mediators. The central mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of the inflammatory response.

Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to interfere with this process, likely by inhibiting the phosphorylation and degradation of inhibitor of κB (IκBα) and suppressing the phosphorylation of MAPK proteins (p38, ERK, and JNK). This dual inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of iNOS, COX-2, and inflammatory cytokines.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound in inhibiting LPS-induced inflammatory pathways.

Caption: this compound inhibits NF-κB and MAPK pathways.

Detailed Experimental Protocols

The following sections describe the standard methodologies used to evaluate the anti-inflammatory effects of this compound in vitro.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent anti-inflammatory experiments.

-

Cell Line: ECV304 endothelial cells or RAW 264.7 macrophage cells.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µg/mL). A control group receives medium with vehicle (e.g., DMSO) only.[1]

-

Incubation: Cells are incubated with this compound for 24 hours.[1]

-

MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1]

-

Measurement: The medium is removed, and 200 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 540 nm using a microplate reader.[1]

-

Calculation: Cell viability is expressed as a percentage relative to the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS.

-

Cell Line: RAW 264.7 macrophages or other suitable cell lines like ECV304.

-

Seeding and Adherence: Cells are seeded in 24-well plates and allowed to adhere for 24 hours.

-

Pre-treatment: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS; 1 µg/mL), to all wells except the negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation period at room temperature, the absorbance is measured at 540 nm.

-

Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

This technique is used to measure the protein levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-p65, p-IκBα, p-MAPKs).

-

Cell Culture and Treatment: Cells are cultured and treated with this compound and/or LPS as described in the NO production assay.

-

Protein Extraction: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, β-actin, etc.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for assessing the in vitro anti-inflammatory effects of a compound like this compound.

Caption: Standard workflow for in vitro studies.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound possesses significant anti-inflammatory properties. Its ability to inhibit nitric oxide production and modulate the central NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents.

Future in vitro research should focus on:

-

Expanding the range of cell types to include primary immune cells and other relevant tissue-specific cells.

-

Conducting detailed dose-response studies to establish precise IC₅₀ values for the inhibition of various inflammatory mediators (e.g., PGE₂, TNF-α, IL-6, IL-1β).

-

Utilizing advanced techniques like transcriptomics (RNA-seq) and proteomics to obtain a global view of this compound's impact on inflammatory signaling networks.

-

Investigating the specific molecular targets of this compound within the NF-κB and MAPK pathways through kinase assays and molecular docking studies.

A thorough understanding of its in vitro efficacy and mechanism of action is a critical step toward advancing this compound into more complex preclinical models and, ultimately, potential clinical applications.

References

- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & this compound Using in vitro, in vivo & in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reviewing the Traditional/Modern Uses, Phytochemistry, Essential Oils/Extracts and Pharmacology of Embelia ribes Burm. [mdpi.com]

Vilangin's Role in Inhibiting Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilangin, the dimeric form of the naturally occurring benzoquinone embelin (B1684587), has demonstrated significant anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in inhibiting angiogenesis, with a focus on its mechanism of action, effects on key signaling pathways, and experimental validation. Drawing on available in vitro and in vivo data, this document summarizes the quantitative effects of this compound, details relevant experimental protocols, and visualizes the proposed molecular pathways and experimental workflows. While direct molecular evidence for this compound's interaction with specific signaling cascades is still emerging, data from its parent compound, embelin, strongly suggests a mechanism involving the suppression of key angiogenic pathways including VEGF, PI3K/Akt, and STAT3. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, vascular biology, and drug development.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy.

This compound is a dimeric derivative of embelin, a natural compound extracted from the berries of Embelia ribes. Both embelin and this compound have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses specifically on the anti-angiogenic effects of this compound, consolidating the existing scientific evidence to provide a detailed technical resource.

Quantitative Data on this compound's Anti-Angiogenic Activity

The anti-angiogenic effects of this compound have been quantified in several key assays. The available data is summarized in the tables below. It is important to note that while the inhibitory effects are consistently observed, comprehensive dose-response data for all assays are not yet fully available in the published literature.

Table 1: In Vitro Anti-Angiogenic and Cytotoxic Effects of this compound

| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result | Citation |

| Cytotoxicity | ECV 304 Endothelial Cells | IC50 (50% inhibitory concentration) | 92 ± 1 µg/ml | Dose-dependent decrease in cell viability. | [1] |

| Wound Healing | ECV 304 Endothelial Cells | Inhibition of wound closure | 0.1 and 1.0 µg/ml | Significant inhibition of cell migration. | [1][2] |

| Single Cell Migration | ECV 304 Endothelial Cells | Inhibition of cell migration | 0.1 and 1.0 µg/ml | Significant inhibition observed. | [1][2] |

| Endothelial Ring Formation | EAhy926 and ECV 304 Cells | Inhibition of tube-like structures | 0.1 and 1.0 µg/ml | Significant inhibition of ring formation. | [1][2] |

| Nitric Oxide Production | ECV 304 Endothelial Cells | Inhibition of NO production | 0.1 and 1.0 µg/ml | Significant inhibition observed. | [1][2] |

Table 2: In Vivo Anti-Angiogenic Effects of this compound

| Assay Type | Model | Parameters Measured | This compound Concentration | Result | Citation |

| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Reduction in length, size, and junctions of blood capillaries | 0.1 and 1.0 µg/ml | Significant inhibitory effect on blood vessel formation. | [1][2] |

Proposed Mechanism of Action: Inhibition of Key Angiogenic Signaling Pathways

While direct molecular studies on this compound are limited, research on its parent compound, embelin, provides strong indications of its mechanism of action. It is hypothesized that this compound, as a dimeric form of embelin, shares a similar inhibitory profile on key signaling pathways that drive angiogenesis. The primary proposed mechanisms include:

-

Inhibition of Nitric Oxide Synthase (NOS): this compound has been shown to inhibit nitric oxide production[1][2]. Nitric oxide is a critical signaling molecule in angiogenesis, promoting endothelial cell migration and proliferation.

-

Suppression of the VEGF Signaling Pathway: Embelin has been demonstrated to significantly inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) in tumor tissues. It is likely that this compound also interferes with this crucial pro-angiogenic axis.

-

Inhibition of the PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and migration in endothelial cells. Embelin is known to inhibit the Akt pathway, and it is plausible that this compound exerts its anti-angiogenic effects through a similar mechanism.

-

Downregulation of the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expression of several pro-angiogenic genes. Embelin has been shown to suppress constitutive STAT3 phosphorylation.

The following diagrams illustrate the proposed inhibitory effects of this compound on these critical signaling pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to evaluate the anti-angiogenic properties of this compound.

In Vitro Assays

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the formation of capillaries.

-

Materials:

-

Basement membrane matrix (e.g., Matrigel®)

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., ECV 304)

-

Endothelial cell growth medium

-

96-well culture plates